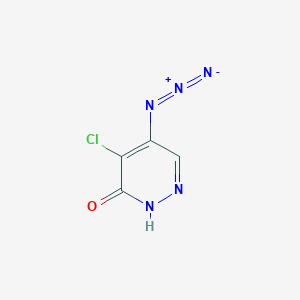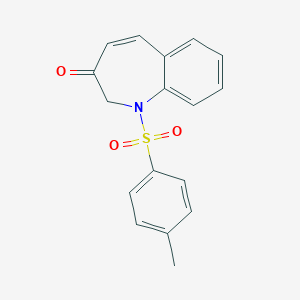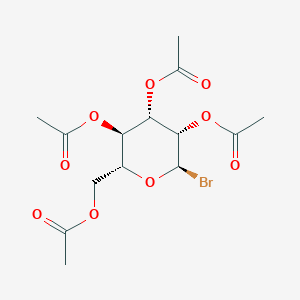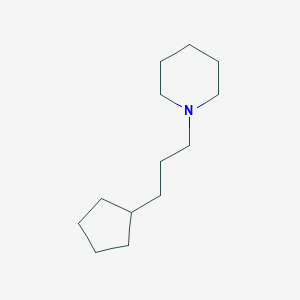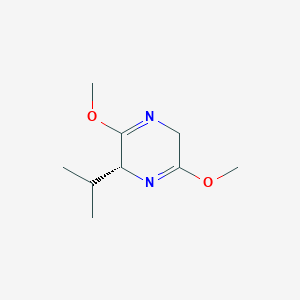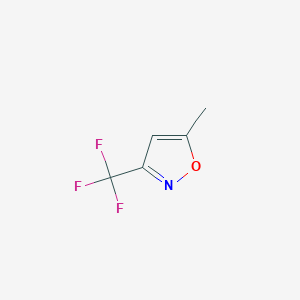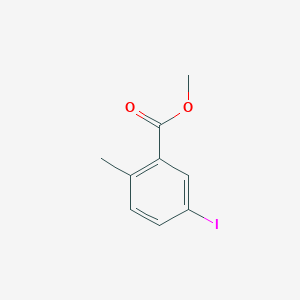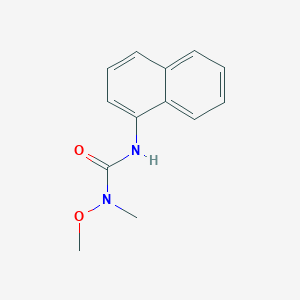
Urea, 1-methoxy-1-methyl-3-(1-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-methoxy-1-methyl-3-(1-naphthyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and ether. This compound is also known as N-methyl-N-(1-naphthyl) urea and is abbreviated as MNNU.
Mecanismo De Acción
MNNU inhibits PKC activity by binding to the catalytic domain of the enzyme. This binding prevents the activation of PKC by other signaling molecules, thereby inhibiting its downstream signaling pathways. The inhibition of PKC activity by MNNU has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MNNU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MNNU has also been shown to inhibit the replication of viruses such as HIV and HCV. It has been suggested that MNNU could be used as a potential therapeutic agent for the treatment of cancer and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNNU has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MNNU is also soluble in organic solvents, which makes it suitable for use in various assays. However, MNNU has some limitations, such as its low water solubility and potential toxicity at high concentrations. Care should be taken when handling MNNU to avoid exposure to skin and eyes.
Direcciones Futuras
There are several future directions for the use of MNNU in scientific research. One potential application is in the development of novel anticancer and antiviral therapies. MNNU could also be used as a tool to study the role of PKC in various cellular processes. Further research is needed to explore the potential applications of MNNU and to optimize its activity and selectivity.
Métodos De Síntesis
The synthesis of MNNU involves the reaction of 1-naphthyl isocyanate with N-methyl-N-(2-hydroxyethyl) amine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of MNNU is around 70-80%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
MNNU has been widely used in scientific research due to its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKC activity by MNNU has been shown to have anticancer and antiviral effects.
Propiedades
Número CAS |
102613-40-1 |
|---|---|
Nombre del producto |
Urea, 1-methoxy-1-methyl-3-(1-naphthyl)- |
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1-methoxy-1-methyl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C13H14N2O2/c1-15(17-2)13(16)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,14,16) |
Clave InChI |
DACLSIFKQIYBEU-UHFFFAOYSA-N |
SMILES |
CN(C(=O)NC1=CC=CC2=CC=CC=C21)OC |
SMILES canónico |
CN(C(=O)NC1=CC=CC2=CC=CC=C21)OC |
Otros números CAS |
102613-40-1 |
Sinónimos |
1-Methoxy-1-methyl-3-(1-naphtyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)
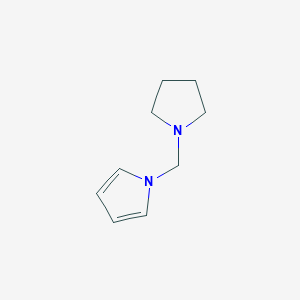
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)
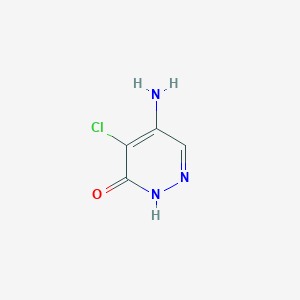
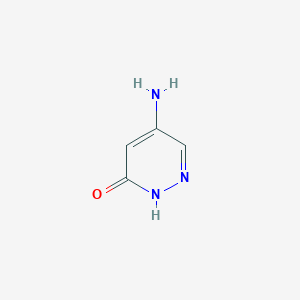
![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)
